Home > Products > Screening Compounds P143885 > Dihydroergocristine N-oxide
Dihydroergocristine N-oxide - 84094-91-7

Dihydroergocristine N-oxide

Catalog Number: EVT-1674327
CAS Number: 84094-91-7
Molecular Formula: C35H41N5O6
Molecular Weight: 627.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dihydroergocristine N-oxide is a derivative of the ergot alkaloid family, specifically related to dihydroergocristine. This compound has garnered attention due to its pharmacological properties and potential therapeutic applications. It is primarily sourced from the fungus Claviceps purpurea, which grows on rye and other grasses. Dihydroergocristine N-oxide is classified as an alkaloid, a group of naturally occurring organic compounds that mostly contain basic nitrogen atoms and are known for their physiological effects on humans and animals.

Synthesis Analysis

Methods

The synthesis of dihydroergocristine N-oxide can be approached through various chemical pathways. One notable method involves the oxidation of dihydroergocristine using agents such as hydrogen peroxide or other oxidizing agents to introduce the N-oxide functional group. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product.

Technical Details

The synthetic route often begins with the isolation of dihydroergocristine, followed by its oxidation. For example, using a combination of hydrogen peroxide and a catalyst can facilitate the conversion of the nitrogen atom in dihydroergocristine to form the N-oxide derivative. The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for optimizing yield and minimizing side products.

Molecular Structure Analysis

Structure

Dihydroergocristine N-oxide has a complex molecular structure characterized by multiple rings and functional groups typical of ergot alkaloids. Its molecular formula is C35H41N5O5C_{35}H_{41}N_{5}O_{5}, with a molecular weight averaging approximately 611.743 g/mol.

Data

The structural representation includes a tetracyclic framework, which is essential for its biological activity. The presence of the N-oxide group significantly influences its interaction with biological targets.

Chemical Reactions Analysis

Reactions

Dihydroergocristine N-oxide participates in various chemical reactions, primarily involving its nitrogen atom. These reactions can include:

  • Oxidation: Further oxidation can lead to different derivatives.
  • Reduction: Under specific conditions, the N-oxide can be reduced back to dihydroergocristine.
  • Substitution: The compound may undergo nucleophilic substitution reactions due to the presence of reactive functional groups.

Technical Details

The stability of dihydroergocristine N-oxide under various conditions is an important consideration in its chemical handling and application. Understanding its reactivity helps in designing appropriate synthesis routes and predicting its behavior in biological systems.

Mechanism of Action

Process

Dihydroergocristine N-oxide exhibits its pharmacological effects primarily through interactions with neurotransmitter receptors in the brain. It acts as an antagonist at serotonin receptors and shows partial agonist/antagonist activity at dopaminergic and adrenergic receptors.

Data

Research indicates that dihydroergocristine N-oxide may inhibit gamma-secretase activity, which is significant in Alzheimer's disease pathology. This inhibition can alter amyloid precursor protein processing, potentially reducing amyloid-beta plaque formation.

Physical and Chemical Properties Analysis

Physical Properties

Dihydroergocristine N-oxide appears as a white to off-white crystalline powder with a melting point ranging from 106°C to 109°C. Its solubility profile indicates moderate solubility in polar solvents.

Chemical Properties

The compound has a high degree of stability under standard laboratory conditions but may degrade under extreme pH or temperature variations. Its chemical reactivity is influenced by the presence of functional groups such as hydroxyls and amines.

Applications

Scientific Uses

Dihydroergocristine N-oxide is primarily used in pharmacological research due to its potential neuroprotective effects and ability to modulate neurotransmitter systems. It has been investigated for applications in treating cognitive disorders, particularly Alzheimer's disease, owing to its mechanism involving gamma-secretase inhibition.

Additionally, it serves as an important intermediate in the synthesis of other pharmaceuticals within the ergot alkaloid class, highlighting its significance in medicinal chemistry and drug development.

Biosynthetic Pathways and Precursor Relationships

Ergot Alkaloid Biosynthesis: Role of Claviceps purpurea in Dihydroergocristine Production

Claviceps purpurea, a parasitic fungus primarily infecting rye and other cereals, serves as the principal biological source for dihydroergocristine (DHEC) and its derivatives. DHEC belongs to the dihydrogenated ergot alkaloid class, characterized by a saturated D-ring in the ergoline tetracyclic structure (Figure 1). The biosynthesis initiates with the condensation of L-tryptophan and dimethylallyl pyrophosphate (DMAPP), catalyzed by dimethylallyltryptophan synthase (DMATS), encoded by the dmaW gene [1] [6]. This reaction yields 4-dimethylallyl-L-tryptophan, which undergoes N-methylation and a series of oxidative transformations to form chanoclavine-I aldehyde [6] [10].

A critical branch point occurs at chanoclavine-I aldehyde, where the easA gene product determines dihydrogenation. In C. purpurea, a reductase-active EasA directs the pathway toward dihydrolysergic acid (DHLA) through festuclavine intermediates [10]. DHLA then serves as the scaffold for peptide ergot alkaloid assembly. The non-ribosomal peptide synthase (NRPS) complex, notably lysergyl peptide synthetase (LPS), incorporates three amino acids—phenylalanine, proline, and a variable α-hydroxy amino acid—to form the tripeptide moiety of ergopeptines like ergocristine [1] [10]. Subsequent hydrogenation, likely catalyzed by an NADPH-dependent reductase, yields dihydroergocristine (DHEC) [1]. This dihydrogenation step is pharmacologically crucial, reducing vasoconstrictive activity while enhancing receptor-binding profiles [5].

Table 1: Key Enzymes in Dihydroergocristine Biosynthesis in C. purpurea

GeneEnzymeFunctionProduct
dmaWDimethylallyltryptophan SynthasePrenylation of L-tryptophan4-Dimethylallyl-L-tryptophan
easAChanoclavine-I Aldehyde ReductaseReduction directing dihydrogenationFestuclavine
cloAP450 MonooxygenaseOxidation of festuclavine to dihydrolysergic acidDihydrolysergic acid (DHLA)
lpsA/BLysergyl Peptide SynthetaseAssembly of tripeptide chain on DHLAErgocristine
NAPutative ReductaseHydrogenation of ergocristineDihydroergocristine (DHEC)

Enzymatic N-Oxidation Mechanisms in Ergot Alkaloid Derivatives

N-oxidation represents a significant Phase I metabolic transformation for dihydroergocristine, converting its tertiary amine moiety into a polar N-oxide derivative. This reaction is primarily catalyzed by hepatic cytochrome P450 (CYP) enzymes, notably isoforms CYP3A4 and CYP2D6, alongside flavin-containing monooxygenases (FMOs) [5] [9]. The reaction mechanism involves a two-electron oxidation: the enzyme facilitates oxygen atom transfer from molecular oxygen (O₂) or NADPH-derived equivalents to the nitrogen atom of DHEC's tertiary amine group within the lysergic acid-derived ergoline structure [5].

Dihydroergocristine N-oxide (CAS: 84094-91-7, C₃₅H₄₁N₅O₆) exhibits distinct physicochemical properties compared to its parent compound. The addition of the oxygen atom creates a dipolar structure, increasing water solubility and altering receptor-binding kinetics [7] [9]. While DHEC itself acts as a complex receptor modulator—displaying antagonism at serotonin receptors and dual agonist/antagonist activity at dopaminergic and adrenergic receptors—the impact of N-oxidation on this pharmacodynamic profile remains an active research area. Preliminary evidence suggests reduced affinity for central nervous system receptors due to decreased membrane permeability [5] [9].

Table 2: Key Enzymatic Systems Catalyzing DHEC N-Oxidation

Enzyme SystemPrimary IsoformsCofactor RequirementCatalytic MechanismSignificance for DHEC
Cytochrome P450 (CYP)CYP3A4, CYP2D6NADPH, O₂Oxygen atom transfer via iron-oxo intermediateMajor contributor; subject to drug interactions
Flavin-Containing Monooxygenase (FMO)FMO3, FMO1NADPH, O₂Oxygen transfer via C4a-hydroperoxyflavinSignificant role; pH and thermally sensitive
Monoamine Oxidases (MAO)MAO-A, MAO-BFADNot primary for tertiary amine N-oxidationMinor role, if any

Comparative Analysis of Dihydroergocristine and Its N-Oxide Derivative in Fungal Metabolic Networks

While enzymatic N-oxidation is well-documented in mammalian metabolism (Section 1.2), evidence for endogenous fungal production of dihydroergocristine N-oxide is limited. Claviceps purpurea primarily accumulates peptide ergot alkaloids like ergocristine and its dihydro derivative (DHEC), with metabolic endpoints focused on ergopeptine storage within sclerotia [1] [10]. Fungal gene clusters (e.g., eas, lps) lack clear homologs encoding dedicated N-oxidizing enzymes analogous to mammalian CYPs or FMOs [6] [10].

Significant physicochemical differences exist between DHEC and its N-oxide:

  • Solubility and Polarity: N-oxidation drastically increases polarity. DHEC N-oxide's quaternary ammonium structure (bearing a positive charge on the nitrogen and a negative charge on the oxygen) enhances water solubility compared to the more lipophilic tertiary amine DHEC. This reduces passive diffusion across lipid bilayers like the blood-brain barrier [5] [7] [9].
  • Receptor Interaction: DHEC exhibits complex polypharmacology, modulating serotonin, dopamine, and adrenergic receptors. Its N-oxide likely shows attenuated affinity for central targets due to reduced brain penetration and steric hindrance from the oxygen moiety at the amine site [5] [9].
  • Metabolic Fate: DHEC undergoes extensive hepatic metabolism, primarily forming 8'-hydroxy-dihydroergocristine and the N-oxide derivative. The N-oxide can be reduced back to DHEC in vivo by reductases or gut microbiota, creating a metabolic cycle. Biliary excretion dominates for both compounds (>85%), with minimal renal elimination (<5%) [5].

Recent research highlights a potential biological role for DHEC N-oxide beyond mere detoxification. Studies in Alzheimer's disease models indicate DHEC mesylate (containing DHEC) modulates aberrant bisecting N-glycosylation via AMPK/ERK signaling [9]. While not directly attributed to the N-oxide, these findings underscore the importance of exploring the bioactivity of DHEC metabolites within cellular metabolic networks. The potential for N-oxides to act as transport forms or reservoirs for the active parent alkaloid warrants further investigation, particularly considering the reductive capabilities of certain tissues and microbiota.

Table 3: Comparative Properties of Dihydroergocristine and Dihydroergocristine N-Oxide

PropertyDihydroergocristine (DHEC)Dihydroergocristine N-OxideBiological Consequence
Chemical StructureTertiary amine (C₃₅H₄₁N₅O₅)Tertiary amine N-oxide (C₃₅H₄₁N₅O₆)Altered charge distribution
Molecular Weight611.74 g/mol627.74 g/molSlight increase in mass
Polarity/SolubilityModerate (logP ~ higher)High (logP ~ lower)Reduced passive diffusion, enhanced renal clearance
Primary Metabolic RouteHepatic hydroxylation (8'-OH derivative)Reduction back to DHEC or direct excretionPotential metabolic cycling
Receptor AffinityHigh affinity for 5-HT, DA, α-adrenergicLikely reduced CNS affinityPotential shift in pharmacological profile
Primary Excretion RouteBiliary (>85%)Presumed biliary (requires confirmation)Enterohepatic recirculation possible

Note: CAS for Dihydroergocristine N-Oxide: 84094-91-7 [7]

Compounds Mentioned: Dihydroergocristine (DHEC), Dihydroergocristine N-Oxide, Ergotamine, Dihydroergotamine, Chanoclavine-I aldehyde, Festuclavine, Dihydrolysergic acid (DHLA), Ergocristine, 8'-Hydroxy-dihydroergocristine.

Properties

CAS Number

84094-91-7

Product Name

Dihydroergocristine N-oxide

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-4-oxido-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-4-ium-9-carboxamide

Molecular Formula

C35H41N5O6

Molecular Weight

627.7 g/mol

InChI

InChI=1S/C35H41N5O6/c1-20(2)34(33(43)40-28(15-21-9-5-4-6-10-21)32(42)38-14-8-13-29(38)35(40,44)46-34)36-31(41)23-16-25-24-11-7-12-26-30(24)22(19-39(26)45)17-27(25)37(3)18-23/h4-7,9-12,19-20,23,25,27-29,39,44H,8,13-18H2,1-3H3,(H,36,41)/t23-,25?,27-,28+,29+,34-,35+/m1/s1

InChI Key

NYYVAXXVBCQHDQ-DLVWBKJWSA-N

SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=C[NH+](C8=CC=CC6=C78)[O-])N(C5)C

Canonical SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=C[NH+](C8=CC=CC6=C78)[O-])N(C5)C

Isomeric SMILES

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CC6[C@@H](CC7=C[NH+](C8=CC=CC6=C78)[O-])N(C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.